molecular formula C7H4BrFO3S B13617423 3-Bromo-5-formylbenzene-1-sulfonylfluoride

3-Bromo-5-formylbenzene-1-sulfonylfluoride

Cat. No.: B13617423
M. Wt: 267.07 g/mol
InChI Key: PUXXZQXXDYECIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-formylbenzene-1-sulfonylfluoride is a chemical compound with the molecular formula C7H4BrFO3S It is a derivative of benzene, featuring bromine, formyl, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-5-formylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of 3-Bromo-5-formylbenzene-1-sulfonylfluoride can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formylbenzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: The major product is 3-bromo-5-carboxybenzenesulfonyl fluoride.

    Reduction: The major product is 3-bromo-5-hydroxymethylbenzenesulfonyl fluoride.

Scientific Research Applications

3-Bromo-5-formylbenzene-1-sulfonylfluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-formylbenzene-1-sulfonylfluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-formylbenzene-1-sulfonylfluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology.

Properties

Molecular Formula

C7H4BrFO3S

Molecular Weight

267.07 g/mol

IUPAC Name

3-bromo-5-formylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H4BrFO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-4H

InChI Key

PUXXZQXXDYECIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)F)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.